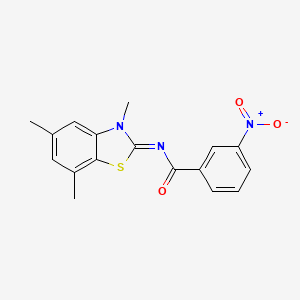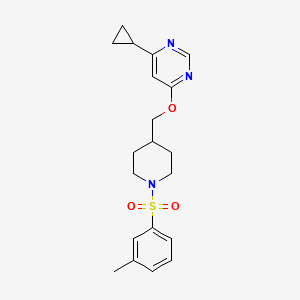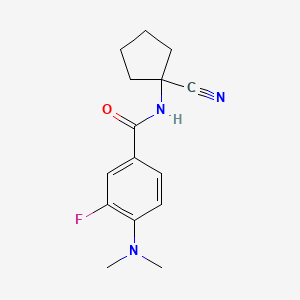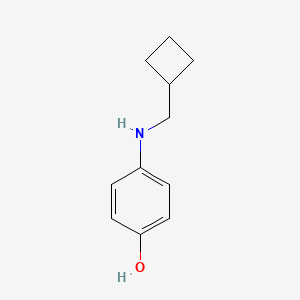
3-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of nitro and benzamide groups suggests that this compound could exhibit a range of biological activities, potentially including antimicrobial and antiproliferative effects, as indicated by studies on similar compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves condensation reactions, as seen in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide . Similar methods could be applied to synthesize the compound , potentially involving a condensation of 2-aminobenzothiazole with a nitro-substituted benzoyl chloride. The synthesis process would need to be optimized to incorporate the trimethyl groups at the appropriate positions on the benzothiazole ring.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can significantly influence their physical, chemical, and biological properties. For instance, the positional isomerism of nitrobenzamide derivatives affects their solid-state arrangement and properties such as absorption and fluorescence . The steric effects of substituents and the planarity of the molecule can also impact the molecule's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including interactions with metal ions to form chelates . The presence of the nitro group in the compound could also make it susceptible to reduction reactions, potentially converting it to an amino derivative, which could exhibit different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of substituents such as nitro, amino, and methyl groups can affect the compound's solubility, stability, and reactivity. For example, the electron-withdrawing nitro group could enhance the compound's antimicrobial activity, as seen in other nitro-substituted benzamide derivatives . The trimethyl groups could increase the compound's lipophilicity, potentially affecting its ability to permeate cell membranes and its distribution within biological systems.
科学的研究の応用
Synthesis and Biological Evaluation
Compounds related to 3-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide have been synthesized and evaluated for their biological activities. For example, benzothiazole derivatives have been developed and assessed for potent antitumor properties. These compounds, through intricate synthesis processes, have shown selective cytotoxicity against tumorigenic cell lines, indicating their potential as antitumor agents (Yoshida et al., 2005).
Antimicrobial Screening
Further, benzothiazole compounds have undergone antimicrobial screening, revealing their efficacy against multi-resistant bacterial strains. Such screenings are crucial in identifying new antimicrobial agents, especially in the face of rising antibiotic resistance (Obasi, Okoye, & Anaga, 2014).
Novel Applications
Additionally, novel applications of related compounds have been explored, including their use as markers for cerebral ischemia. Radioiodinated nitroimidazole-based thioflavin-T derivatives, for instance, have been evaluated for their potential to serve as cerebral ischemia markers, showcasing the diverse applicability of benzothiazole derivatives beyond antimicrobial and antitumor activities (Chu, Li, Liu, & Wang, 2007).
特性
IUPAC Name |
3-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-7-11(2)15-14(8-10)19(3)17(24-15)18-16(21)12-5-4-6-13(9-12)20(22)23/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWRACCQHWNYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-((3-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2502026.png)

![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2502029.png)
![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2502031.png)
![1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2502036.png)
![2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2502037.png)
![5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502039.png)


![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2502044.png)
![N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2502046.png)
